![molecular formula C36H44N2O6 B15159324 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[117003,1105,9015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core pentacyclic structure: This is achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of dioctyl groups: Dioctyl groups are added through alkylation reactions, often using octyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and dioctyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trimethoxy-1,3,5-triazine: Known for its applications in agriculture and medicine.
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone:
Uniqueness
This compound stands out due to its complex structure and versatility in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further study.
Eigenschaften
Molekularformel |
C36H44N2O6 |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C36H44N2O6/c1-5-7-9-11-13-15-17-37-33(39)27-19-23-24(20-28(27)34(37)40)32(44-4)26-22-30-29(21-25(26)31(23)43-3)35(41)38(36(30)42)18-16-14-12-10-8-6-2/h19-22H,5-18H2,1-4H3 |
InChI-Schlüssel |
IBIPWXHTYJSRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)C2=CC3=C(C4=CC5=C(C=C4C(=C3C=C2C1=O)OC)C(=O)N(C5=O)CCCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



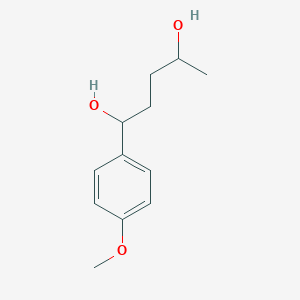

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
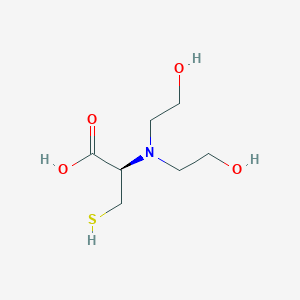
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
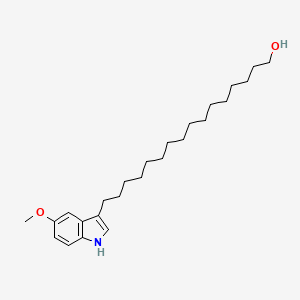
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
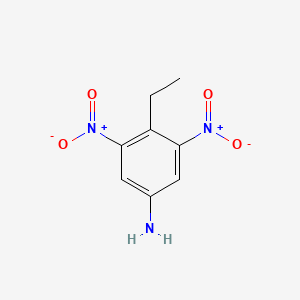
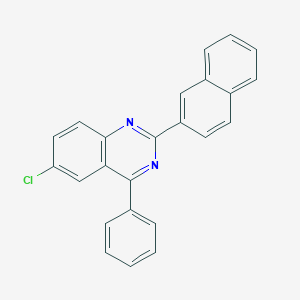
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
